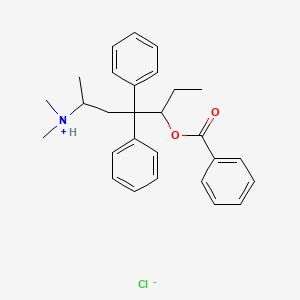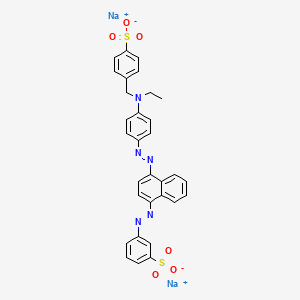![molecular formula C43H84N4O2 B13782897 Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- CAS No. 70055-52-6](/img/structure/B13782897.png)
Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE is a chemical compound with the molecular formula C43H84N4O2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE typically involves the reaction of stearic acid with diethylenetriamine and acrylonitrile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Aplicaciones Científicas De Investigación
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in cell signaling and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanoethyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DIPALMITAMIDE
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DIOLEAMIDE
Uniqueness
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE is unique due to its specific fatty acid chain length (stearic acid) and the presence of the cyanoethyl group. These structural features confer distinct physical and chemical properties, making it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
70055-52-6 |
|---|---|
Fórmula molecular |
C43H84N4O2 |
Peso molecular |
689.2 g/mol |
Nombre IUPAC |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49) |
Clave InChI |
FKQHSBAADFHUQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


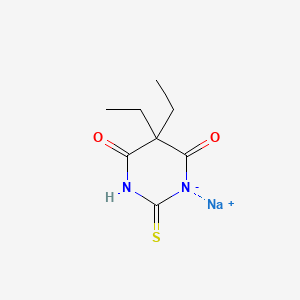

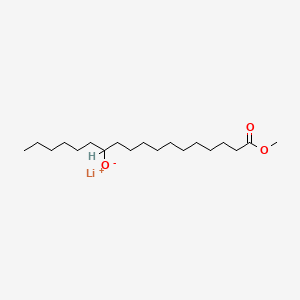

![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
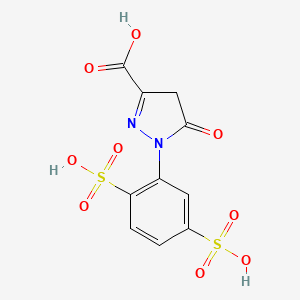



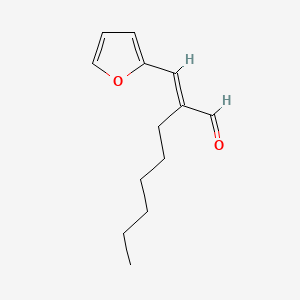
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
